Tropoxin

Beschreibung

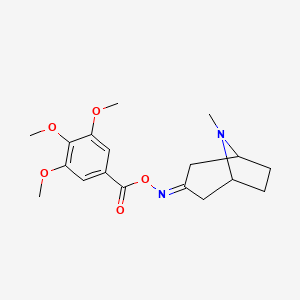

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C18H24N2O5 |

|---|---|

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

[(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C18H24N2O5/c1-20-13-5-6-14(20)10-12(9-13)19-25-18(21)11-7-15(22-2)17(24-4)16(8-11)23-3/h7-8,13-14H,5-6,9-10H2,1-4H3 |

InChI-Schlüssel |

VRJOZKQKYDFLGF-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2CCC1CC(=NOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C2 |

Synonyme |

3-(3,4,5-trimethoxybenzoyloximino)-8-methyl-8-azabicyclo(3,2,1)octane tropoxin |

Herkunft des Produkts |

United States |

Structural Characterization and Elucidation of Trapoxin

Advanced Spectroscopic and Diffraction Techniques for Structure Determination

A combination of spectroscopic and diffraction methods has been instrumental in elucidating the detailed structure of trapoxin. researchgate.net These techniques provide complementary information, allowing for a complete and accurate depiction of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in defining the conformational dynamics and atomic connectivity of trapoxin in solution. nih.goviitm.ac.inmeasurlabs.com Techniques such as 2D-NMR, including COSY and NOESY, have been employed to establish through-bond and through-space correlations between protons, which helps in piecing together the molecule's complex structure. iitm.ac.injfn.ac.lk High-resolution NMR studies have been crucial in analyzing the spin-spin coupling and chemical shifts, providing insights into the local environment of each atom. savemyexams.comhdki.hr The analysis of NMR data, often in conjunction with computational modeling, has revealed the preferred conformations of the cyclic peptide backbone and the orientation of its side chains. nih.govnih.gov

Mass spectrometry (MS) has been essential for determining the precise molecular weight of trapoxin and for analyzing its fragmentation patterns. nih.govnih.gov High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of its elemental composition. medkoo.compressbooks.pub Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), are used to fragment the molecule and analyze the resulting ions. wikipedia.org This fragmentation analysis provides valuable information about the sequence of amino acids in the peptide and the nature of the chemical bonds within the structure. wikipedia.orglibretexts.org

X-ray crystallography has provided the definitive three-dimensional structure of trapoxin in its solid state, revealing the absolute configuration of its chiral centers. nih.govwikipedia.org This powerful technique involves diffracting X-rays through a single crystal of the compound to generate an electron density map, from which the positions of individual atoms can be determined with high precision. wikipedia.orgevotec.com

A landmark achievement in the study of trapoxin was the determination of its crystal structure in a complex with histone deacetylase 8 (HDAC8) at a resolution of 1.24 Å. nih.govacs.orgrcsb.org This high-resolution structure elucidated the precise interactions between trapoxin and its protein target. nih.govnih.gov It revealed that the conformation of the tetrapeptide backbone of trapoxin remains largely unchanged upon binding to the enzyme. nih.gov The ability to determine ligand-bound structures is critical for understanding the molecular basis of its biological activity and for guiding the design of new therapeutic agents. plos.orgmpg.de

| Technique | Information Obtained | Key Findings for Trapoxin |

| NMR Spectroscopy | Conformational analysis, atomic connectivity, solution structure | Determined the solution conformation and the presence of a cis-peptide bond between Phe and hPro. nih.gov |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Confirmed the molecular formula and provided evidence for the amino acid sequence. nih.govnih.gov |

| X-Ray Crystallography | Absolute configuration, solid-state structure, ligand-bound interactions | Determined the absolute stereochemistry and revealed the binding mode to HDAC8, showing the intact epoxide ring. nih.govrcsb.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Identification of Key Structural Moieties and Functional Groups

The unique biological activity of trapoxin is attributed to its distinct structural features, which have been precisely identified through the analytical methods described above.

The Cyclic Tetrapeptide Backbone Topology

Trapoxin possesses a cyclic tetrapeptide structure, a feature common to a family of naturally occurring histone deacetylase inhibitors. nih.govnih.gov The specific amino acid sequence of trapoxin A is cyclo-[L-Phe–L-Phe–D-hPro–L-Aoe]. nih.gov The backbone is characterized by a mix of L and D amino acids, which is a common strategy in natural products to achieve specific conformations and increase metabolic stability. mdpi.com A notable feature of the trapoxin A backbone is the presence of a cis-peptide bond between the phenylalanine and homoproline (pipecolic acid) residues, while all other peptide bonds are in the trans configuration. nih.gov This constrained cyclic structure plays a crucial role in orienting the functional side chains for interaction with its biological targets.

The α,β-Epoxyketone Moiety (L-Aoe / (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid)

A critical functional group responsible for the potent inhibitory activity of trapoxin is the unusual amino acid (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid, abbreviated as L-Aoe. nih.govnih.govpnas.org This side chain contains a reactive α,β-epoxyketone moiety. nih.govpnas.org The ketone carbonyl group of the L-Aoe side chain is isosteric with the acetylated lysine (B10760008) substrate of histone deacetylases, allowing it to fit into the enzyme's active site. nih.govnih.gov

Stereochemical Aspects and Chiral Centers in Trapoxin

The intricate biological activity of trapoxin is intrinsically linked to its specific three-dimensional structure, which is defined by the stereochemistry of its constituent amino acids and other chiral centers. The precise arrangement of these centers is crucial for its potent inhibitory function.

The structure of trapoxin A is a cyclotetrapeptide, cyclo[(S)-phenylalanyl-(S)-phenylalanyl-(R)-pipecolinyl- (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoyl-]. nih.gov This reveals the presence of multiple chiral centers within the molecule. The two phenylalanine residues both possess the (S)-configuration. The pipecolic acid (a homolog of proline) is present in the (R)-configuration. nih.gov

A particularly important component is the unnatural amino acid, (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (L-Aoe). nih.gov This residue contains two critical chiral centers. The α-carbon has the (S)-configuration, consistent with L-amino acids. The epoxide moiety, a key feature for its biological activity, also has a defined stereochemistry at the C9 position, which is (S). nih.govnih.gov

The importance of this specific stereochemical arrangement has been highlighted in studies where alterations to the chiral centers lead to a significant loss of inhibitory activity. For instance, changing the chirality of the tryptophan and the Aoda residue in related cyclic tetrapeptide HDAC inhibitors rendered the peptide inactive. nih.gov This underscores that the precise spatial orientation of the aromatic residues and the zinc-coordinating epoxyketone group is a critical determinant of the pharmacophore. nih.gov Cyclizations to form these tetrapeptides are known to be highly sensitive to the stereochemistry of the interacting residues. acs.org

The following table summarizes the key stereochemical assignments in Trapoxin A:

| Component | Chiral Center | Stereochemical Configuration |

| Phenylalanine 1 | α-carbon | S |

| Phenylalanine 2 | α-carbon | S |

| Pipecolic Acid | α-carbon | R |

| 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) | α-carbon (C2) | S |

| 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) | C9 (epoxide) | S |

This defined stereochemistry is essential for the molecule to adopt the correct conformation to bind effectively to the active site of histone deacetylase enzymes. nih.gov The α,β-epoxyketone side-chain of the L-Aoe residue acts as the "warhead" that interacts with the zinc ion in the enzyme's active site. nih.gov X-ray crystallography studies of trapoxin A complexed with HDAC8 have confirmed the specific binding orientation, where the ketone moiety of L-Aoe is attacked to form a tetrahedral gem-diolate, mimicking the catalytic transition state. nih.gov This interaction is highly dependent on the precise stereochemical configuration of the inhibitor.

Biosynthetic Pathways and Regulation of Trapoxin Production

Fungal Biosynthetic Origin and Precursor Utilization

Trapoxin is a secondary metabolite produced by filamentous fungi. nih.govresearchgate.net It was first isolated from the fungus Helicoma ambiens. nih.govnih.gov As a secondary metabolite, its production is not essential for the primary growth of the fungus but likely plays a role in ecological interactions or self-defense. researchgate.net

The structure of trapoxin is a homodetic cyclic tetrapeptide, meaning it is a ring composed of four amino acids linked by standard peptide bonds. nih.gov Its synthesis requires specific precursor molecules, which are incorporated into the final structure. The constituent building blocks of Trapoxin A are:

Two residues of L-phenylalanine .

One residue of D-pipecolic acid (also known as D-homoproline).

One residue of the unusual, non-proteinogenic amino acid (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (L-Aoe) . nih.govnih.gov

The incorporation of both D- and L-amino acids, along with the complex L-Aoe side chain, is a hallmark of nonribosomal peptide synthesis. nih.govnih.gov

Table 1: Precursor Molecules for Trapoxin A Biosynthesis

| Precursor Molecule | Type | Quantity per Trapoxin A Molecule |

|---|---|---|

| L-phenylalanine | Proteinogenic Amino Acid | 2 |

| D-pipecolic acid | Non-proteinogenic Amino Acid | 1 |

| (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (L-Aoe) | Non-proteinogenic Amino Acid | 1 |

Enzymatic Steps and Key Enzymes Involved in Trapoxin Biosynthesis

The assembly of trapoxin is a multi-step enzymatic process orchestrated by a large, multi-domain enzyme complex.

The biosynthesis of trapoxin is carried out by a Nonribosomal Peptide Synthetase (NRPS) system. researchgate.netresearchgate.net Unlike ribosomal protein synthesis, which is limited to the 20 standard proteinogenic amino acids, NRPSs can incorporate a vast array of non-proteinogenic amino acids, modify them, and assemble them into complex linear or cyclic peptides. uzh.chbeilstein-journals.org

NRPS enzymes are modular, with each module typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. researchgate.netuzh.ch A typical NRPS module consists of several key domains:

Adenylation (A) Domain: This domain selects a specific amino acid precursor and activates it by converting it into an aminoacyl-adenylate at the expense of ATP. uzh.chbeilstein-journals.org The specificity of the A-domain dictates which amino acid is incorporated at that position.

Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently tethered to the PCP domain via a 4'-phosphopantetheinyl (Ppant) arm. uzh.ch This flexible arm shuttles the substrate between the different catalytic domains.

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid held by the PCP domain of its own module and the growing peptide chain attached to the PCP domain of the preceding module. beilstein-journals.org

Thioesterase (TE) Domain: This is typically the final domain in an NRPS assembly line. It is responsible for releasing the fully assembled peptide from the enzyme. beilstein-journals.org In the case of cyclic peptides like trapoxin, the TE domain catalyzes an intramolecular cyclization reaction to form the final macrocyclic structure. biorxiv.org

Additional "editing" domains, such as an Epimerization (E) Domain , may also be present to convert an L-amino acid into its D-isomer, as required for the incorporation of D-pipecolic acid in trapoxin. uzh.ch

The unique α,β-epoxyketone side chain of the L-Aoe residue is critical for trapoxin's biological activity as an irreversible HDAC inhibitor. nih.govrsc.org While the precise enzymatic pathway for its formation in Helicoma ambiens has not been fully elucidated, insights can be drawn from the biosynthesis of the related compound HC-toxin and from total synthesis studies of trapoxin. pnas.orgacs.org

The biosynthesis of this complex side chain likely involves a polyketide synthase (PKS)-like mechanism or fatty acid synthase (FAS) precursors to build the carbon backbone. This is followed by a series of modifications, including oxidation and epoxidation. Total synthesis approaches have shown that the epoxyketone can be formed through late-stage oxidation of a precursor molecule, suggesting a similar enzymatic step in the natural pathway. uni-saarland.dersc.org For instance, an enzyme such as a cytochrome P450 monooxygenase or a flavin-dependent monooxygenase could catalyze the epoxidation of a double bond at the correct position on the decanoic acid side chain precursor. nih.gov

Nonribosomal Peptide Synthetase (NRPS) Systems in Cyclic Peptide Assembly

Genetic and Transcriptional Regulation of Trapoxin Biosynthetic Gene Clusters

The production of secondary metabolites like trapoxin is a tightly regulated process, controlled at the genetic level to ensure it occurs at the appropriate time and under specific conditions.

In fungi, the genes required for the biosynthesis of a specific secondary metabolite are typically organized into a contiguous block on a chromosome, known as a biosynthetic gene cluster (BGC). nih.govnih.gov This co-localization facilitates the coordinated regulation of all the necessary genes, including the core NRPS enzyme, precursor-supplying enzymes, and tailoring enzymes. nih.gov

The expression of these gene clusters is often controlled by a pathway-specific transcription factor, a regulatory protein whose gene is located within or adjacent to the BGC. pnas.orgnih.gov This transcription factor binds to specific promoter regions of the genes within the cluster, activating their transcription simultaneously. khanacademy.org For example, in the fungus Cochliobolus carbonum, the biosynthesis of HC-toxin, a cyclic tetrapeptide structurally related to trapoxin, is governed by the TOX2 gene cluster, and its expression is dependent on the TOXE transcription factor. pnas.org It is highly probable that a similar pathway-specific transcription factor exists to regulate the trapoxin BGC in Helicoma ambiens.

The production of fungal secondary metabolites is exquisitely sensitive to environmental and nutritional signals. sapub.orgnih.gov These external cues are interpreted by the fungus, leading to the activation or repression of BGCs via complex signaling networks that ultimately control the activity of pathway-specific transcription factors.

Several factors can influence the biosynthesis of compounds like trapoxin:

Nutrient Availability: The presence or limitation of specific carbon and nitrogen sources can significantly impact secondary metabolism. Often, production is triggered under conditions of nutrient stress, after the primary growth phase has concluded. nih.govresearchgate.net

Environmental Stress: Factors such as temperature, pH, light, and oxidative stress can act as triggers for the production of secondary metabolites, which may serve a protective function. plos.org

Epigenetic Regulation: The expression of BGCs is also controlled by epigenetic mechanisms, such as histone acetylation. researchgate.netnih.gov Histone deacetylases (HDACs) play a crucial role in maintaining the chromatin structure around BGCs in a repressed state (heterochromatin). nih.govi-med.ac.at The inhibition of HDACs can lead to a more open chromatin structure (euchromatin), allowing transcription factors to access the genes and activate biosynthesis. nih.gov Given that trapoxin is itself an HDAC inhibitor, this suggests the potential for a complex feedback loop where trapoxin could influence its own production or the production of other secondary metabolites. nih.gov

Table 2: Factors Influencing Fungal Secondary Metabolite Biosynthesis

| Regulatory Factor | Description | Potential Effect on Trapoxin Production |

|---|---|---|

| Pathway-Specific Transcription Factors | Proteins that bind to DNA to activate expression of genes within a specific biosynthetic cluster. pnas.org | Required to turn on the trapoxin biosynthetic genes. |

| Nutrient Levels (Carbon, Nitrogen) | Availability of essential nutrients in the growth medium. researchgate.net | Limitation may induce trapoxin biosynthesis. |

| Environmental Conditions (pH, Temp) | Physical parameters of the fungal environment. plos.org | Sub-optimal conditions or stress may trigger production. |

| Epigenetic Modifications | Changes to chromatin structure, such as histone acetylation, that regulate gene accessibility. researchgate.netnih.gov | HDAC activity likely keeps the gene cluster silent until the correct signals are received. |

Chemical Synthesis and Analog Development of Trapoxin

Total Synthetic Strategies for Trapoxin and its Derivatives

The total synthesis of trapoxin and its derivatives presents significant challenges, primarily due to the complexity of the cyclic peptide backbone and the sensitive epoxyketone functional group. Various strategies have been developed to overcome these challenges, broadly categorized into solution-phase, solid-phase, and hybrid approaches.

Solution-Phase Synthetic Methodologies for Linear Precursors and Cyclization

Solution-phase synthesis involves conducting all reaction steps, including amino acid coupling and macrocyclization, in a homogeneous solution. This approach allows for greater flexibility in reaction conditions and purification at each step, which can be advantageous for complex or sensitive molecules. For the synthesis of cyclic peptides like trapoxin, linear peptide precursors are first assembled in solution using standard peptide coupling reagents. Subsequent macrocyclization of the linear precursor is then performed in solution, typically under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization mdpi.commdpi.com. This method has been utilized for the synthesis of cyclic peptides, including those structurally related to trapoxin mdpi.com. One example involved the synthesis of a cyclic peptide precursor by assembling two tetrapeptide fragments in solution, followed by head-to-tail cyclization mdpi.com.

Solid-Phase Peptide Synthesis (SPPS) Approaches for Cyclic Peptides

Solid-phase peptide synthesis (SPPS) offers advantages in terms of ease of handling, purification, and automation. In SPPS, the peptide chain is built stepwise on an insoluble resin support. For cyclic peptides, the linear precursor is synthesized on the resin, and cyclization can be performed either while the peptide is still attached to the resin (on-resin cyclization) or after cleavage from the resin (off-resin or solution-phase cyclization) mdpi.commdpi.comresearchgate.netrsc.org. Fmoc-based SPPS is a common strategy for assembling the linear peptide chain nih.govuniversiteitleiden.nl. On-resin cyclization benefits from the pseudodilution effect, which minimizes intermolecular side reactions nih.govacs.org. However, achieving efficient on-resin cyclization can be challenging depending on the peptide sequence and the resin linkage nih.govuniversiteitleiden.nl. Cleavage from the resin typically involves acidic conditions acs.org.

Hybrid Synthetic Routes Combining Solution and Solid-Phase Techniques

Hybrid approaches combine the benefits of both solution-phase and solid-phase synthesis. A common hybrid strategy involves synthesizing the linear peptide precursor using SPPS and then performing the macrocyclization step in solution after cleavage from the resin mdpi.commdpi.compnas.orgchemrxiv.org. This allows for the efficient assembly of the linear chain on solid support, followed by optimization of cyclization conditions in a homogeneous solution. Another hybrid approach might involve synthesizing peptide fragments in solution or on solid phase and then coupling these fragments before or after cyclization mdpi.com. One study on cyclic peptide synthesis utilized SPPS for the linear precursor on a Wang resin, followed by solution-phase cyclization mdpi.com.

Macrocyclization Techniques for Peptide Ring Formation in Trapoxin Synthesis

Macrocyclization is a critical step in the synthesis of trapoxin and its analogues, forming the cyclic peptide ring structure. Various techniques are employed to achieve efficient ring closure, primarily involving the formation of an amide bond between the N- and C-termini of the linear peptide precursor (head-to-tail cyclization) mdpi.comnih.govnih.gov. This reaction is typically carried out using coupling reagents to activate the carboxyl group and facilitate amide bond formation mdpi.comnih.gov.

Challenges in macrocyclization include unfavorable kinetics and thermodynamics due to entropy loss and potential side reactions like cyclodimerization or polymerization, especially for small cyclic peptides like tetrapeptides mdpi.comnih.govresearchgate.net. To mitigate these issues, reactions are often performed under high dilution conditions to favor intramolecular cyclization mdpi.comnih.gov. The choice of coupling reagent, solvent, temperature, and the linear peptide sequence significantly influence the success and yield of the cyclization reaction mdpi.comnih.gov.

Different cyclization orientations are possible in peptide synthesis, including head-to-tail, head-to-side-chain, tail-to-side-chain, and side-chain-to-side-chain cyclizations, with head-to-tail being the most common for cyclic peptides like trapoxin mdpi.comnih.gov. Techniques like using pseudoprolines or N-alkylated residues can be employed to influence the conformation of the linear peptide and promote cyclization researchgate.net. On-resin cyclization, as discussed earlier, utilizes the pseudodilution effect inherent to the solid support nih.govacs.org.

Rational Design and Synthesis of Trapoxin Analogues for Structure-Activity Relationship (SAR) Studies

Rational design and synthesis of trapoxin analogues are crucial for understanding the relationship between structural modifications and biological activity, particularly concerning HDAC inhibition mdpi.comresearchgate.netrsc.orguniversiteitleiden.nlchemrxiv.orgnih.govtandfonline.comwhiterose.ac.uk. By systematically altering specific parts of the trapoxin molecule, researchers can identify key functional groups and structural features responsible for its potency and selectivity. These studies guide the development of new inhibitors with improved properties.

SAR studies often involve modifying the amino acid residues in the cyclic peptide backbone or altering the epoxyketone warhead mdpi.comresearchgate.netrsc.orguniversiteitleiden.nltandfonline.comwhiterose.ac.uk. The cyclic tetrapeptide framework of trapoxin contributes significantly to its binding affinity, particularly for class I HDACs chemrxiv.org. Changes in amino acid configuration, N-alkylation, and steric bulk within the macrocycle can impact both synthesis and biological activity researchgate.netresearchgate.net.

Modification of the Epoxyketone Warhead and its Impact on Activity

The epoxyketone moiety of trapoxin is recognized as a crucial functional group responsible for its inhibitory activity, acting as a warhead that interacts with the active site of HDAC enzymes researchgate.netrsc.orgnih.govacs.orgresearchgate.netresearchgate.net. It is believed to mimic the transition state of the natural substrate (acetyl-L-lysine) deacetylation nih.govacs.org. Studies have investigated the impact of modifying this epoxyketone group on trapoxin's activity.

Early research suggested that the epoxyketone might covalently modify the enzyme researchgate.netresearchgate.net. However, more recent studies, including crystal structure analysis of HDAC8 bound to trapoxin A, indicate that the ketone undergoes nucleophilic attack by a zinc-bound water molecule, forming a tetrahedral gem-diolate that mimics the catalytic transition state, while the epoxide ring remains intact nih.govacs.orgnih.gov. This suggests a tight-binding, essentially irreversible noncovalent inhibition mechanism nih.govacs.orgnih.govacs.org.

Modifications to the epoxyketone have been shown to significantly affect activity. For instance, chemical reduction of the epoxide group has been reported to abolish inhibitory activity researchgate.net. Studies on trapoxin A analogues have demonstrated that the position and nature of substituents on the epoxyketone-containing side chain can dramatically alter potency and selectivity. For example, alkyl substitution at the α-position of the epoxyketone in a trapoxin A analogue abolished HDAC11 inhibition, while substitution at the β-position with a C11-chain led to a significant increase in HDAC11 inhibition potency compared to trapoxin A nih.govacs.org. This highlights the sensitivity of the epoxyketone warhead to structural changes and its critical role in enzyme interaction.

Influence of Cyclic Peptide Backbone Alterations on Target Binding

Alterations to the cyclic peptide backbone of Trapoxin have been explored to investigate their impact on target binding affinity and selectivity towards different HDAC isoforms. The cyclic nature of Trapoxin provides conformational rigidity, which is important for its interaction with HDAC enzymes mdpi.comsci-hub.se. Modifications to the amino acid residues within the cyclic structure can subtly alter the peptide's conformation and the presentation of its functional groups, thereby influencing binding.

Research into Trapoxin analogs has indicated that the structure of the cyclic tetrapeptide framework plays a role in determining target enzyme specificity pnas.orgresearchgate.net. While Trapoxin itself is a potent inhibitor, modifications to the cyclic peptide have resulted in analogs with varied inhibitory profiles against different classes and isoforms of HDACs pnas.orgresearchgate.netacs.org.

Development of Hybrid Molecules with Distinct Inhibitory Moieties

The development of hybrid molecules involving the Trapoxin scaffold has been a strategy to create compounds with altered inhibitory mechanisms and improved selectivity. One notable approach has been the creation of cyclic hydroxamic acid-containing peptides (CHAPs). These hybrids combine the cyclic tetrapeptide structure of Trapoxin with a hydroxamic acid functional group, characteristic of other HDAC inhibitors like Trichostatin A (TSA) pnas.orgresearchgate.netnih.gov.

Unlike Trapoxin, which is an irreversible inhibitor presumed to alkylate the enzyme via its epoxyketone, CHAPs containing a hydroxamic acid moiety typically exhibit reversible inhibition by chelating the zinc ion in the HDAC active site pnas.orgresearchgate.netnih.gov. This change in the inhibitory mechanism can lead to different biological effects and potentially a more favorable safety profile.

Studies on CHAPs have demonstrated that the length of the aliphatic chain connecting the cyclic peptide to the hydroxamic acid group can influence inhibitory potency pnas.orgresearchgate.net. For example, a CHAP with an aliphatic chain length corresponding to that of acetylated lysine (B10760008) showed stronger activity against HDAC1 pnas.orgresearchgate.net. Furthermore, the cyclic tetrapeptide framework in these hybrids can influence the selectivity towards different HDAC isoforms, with some CHAPs showing preferential inhibition of certain HDACs like HDAC1 over others like HDAC6 pnas.orgresearchgate.netnih.gov.

Methodological Challenges and Recent Advancements in Trapoxin Chemical Synthesis

The chemical synthesis of Trapoxin and its complex cyclic tetrapeptide structure presents significant methodological challenges. A key difficulty lies in the macrocyclization step, where the linear peptide precursor is cyclized to form the ring structure mdpi.comrsc.orgresearchgate.net. This process can be challenging due to unfavorable kinetic and thermodynamic factors, often leading to low yields or the formation of undesired side products like oligomers mdpi.comresearchgate.net. The sensitivity of the cyclization to residue interactions and stereochemistry further adds to the complexity acs.org.

Despite these challenges, significant advancements have been made in the synthesis of Trapoxin and its analogs. Early syntheses of Trapoxin B were reported by researchers like Schreiber rsc.org. More recently, the first total synthesis of Trapoxin A was reported, utilizing specific peptide modification reactions such as palladium-catalyzed allylic alkylations nih.govacs.org.

Molecular and Cellular Mechanisms of Trapoxin Action

Target Identification and Specificity: Histone Deacetylase (HDAC) Inhibition

Trapoxin is a well-established inhibitor of mammalian HDACs. sigmaaldrich.comresearchgate.netnih.gov It was instrumental in the initial isolation and identification of HDAC1. nih.govillinois.eduacs.org Trapoxin inhibits HDAC activity in crude cell lysates and induces the accumulation of hyperacetylated core histones in various mammalian cell lines and tissues. sigmaaldrich.comresearchgate.netmedkoo.com While Trapoxin is known to be a potent inhibitor of class I HDACs, its activity and binding characteristics can vary across different HDAC isoforms. pnas.orgchemrxiv.orgnih.govresearchgate.net

Inhibition Kinetics and Binding Affinity towards Specific HDAC Isoforms (e.g., HDAC1, HDAC8, HDAC11)

Trapoxin exhibits potent inhibitory activity against specific HDAC isoforms. For instance, Trapoxin A is an essentially irreversible inhibitor of class I HDACs, including HDAC1 and HDAC8. nih.govacs.orgnih.govrcsb.org Studies have shown tight binding affinity for HDAC8, with a reported dissociation constant (Kd) of 3 ± 1 nM for Trapoxin A. nih.govnih.govrcsb.orgacs.org

While Trapoxin is generally potent against class I HDACs, there can be differences in its effects on other isoforms. For example, HDAC6 has been reported to be resistant to Trapoxin compared to HDAC1 and HDAC4. pnas.orgnih.govresearchgate.net However, more recent research indicates that Trapoxin A is also an inhibitor of HDAC11, with reported IC50 values ranging from 10 nM to 170 nM depending on the substrate used. researchgate.netnih.govnih.govresearchgate.net Analogues of Trapoxin A have been developed to achieve greater selectivity and potency towards HDAC11, with one analogue, TD034, showing an IC50 of 5.1 ± 1.1 nM for HDAC11, a nearly 20-fold increase in potency compared to Trapoxin A against this specific isoform. nih.govresearchgate.netacs.org

Here is a summary of reported inhibition data for Trapoxin A against specific HDAC isoforms:

| HDAC Isoform | Inhibition Type | Kd / IC50 Value | Notes | Source |

| HDAC1 | Essentially Irreversible | Low nanomolar concentrations | Potent inhibition | acs.orgpnas.orgnih.gov |

| HDAC8 | Essentially Irreversible | Kd = 3 ± 1 nM | Tight binding | nih.govnih.govrcsb.orgacs.org |

| HDAC11 | Inhibitor | IC50 = 10 nM or 170 nM | Varies with substrate; TD034 analogue is more potent | researchgate.netnih.govnih.govresearchgate.net |

| HDAC6 | Resistant / Reversible | Higher concentrations | Less sensitive compared to Class I | pnas.orgnih.govresearchgate.net |

Elucidation of Covalent vs. Non-Covalent Binding Modes with HDACs

Early studies suggested that Trapoxin might act as an irreversible inhibitor by covalently binding to HDACs via its epoxyketone group. researchgate.netnih.govillinois.edursc.org Chemical reduction of the epoxide group in Trapoxin abolished its inhibitory activity, supporting the idea of covalent binding. researchgate.netnih.gov

However, more detailed structural and biochemical analyses have provided a more nuanced understanding, particularly regarding its interaction with HDAC8. Crystal structures of the HDAC8-Trapoxin A complex reveal that Trapoxin A is an essentially irreversible noncovalent inhibitor of HDAC8. nih.govacs.orgnih.govrcsb.orgacs.org The epoxyketone side chain undergoes nucleophilic attack by a zinc-bound water molecule, forming a tetrahedral gem-diolate that mimics the catalytic transition state. nih.govacs.orgnih.govrcsb.orgacs.orgnih.gov This gem-diolate is stabilized within the active site through coordination with the catalytic zinc ion and hydrogen bonds with active site residues, effectively trapping the inhibitor without forming a covalent bond with the enzyme itself. nih.govacs.orgrcsb.orgnih.gov While the epoxide moiety is crucial for the essentially irreversible inhibition, it does not appear to react covalently with the enzyme in the case of HDAC8. nih.govacs.org

Role of the Zinc-Binding Site and Active Site Residues in Trapoxin-HDAC Interaction

The interaction of Trapoxin with HDACs is critically dependent on the enzyme's active site, particularly the catalytic zinc ion and surrounding residues. The epoxyketone moiety of Trapoxin's L-Aoe side chain serves as a key functional group that interacts with the active site. nih.govacs.orgrcsb.orgacs.orgrsc.orgnih.gov

In the HDAC8-Trapoxin A complex, the ketone carbonyl of the L-Aoe side chain is isosteric with the scissile carbonyl of the natural substrate, acetyl-L-lysine. nih.govacs.orgrcsb.orgacs.orgnih.gov Upon binding, this ketone undergoes hydration to form a gem-diolate, which then coordinates to the catalytic zinc ion. nih.govacs.orgrcsb.orgacs.orgnih.gov This zinc coordination, along with hydrogen bonds formed between the gem-diolate and key active site residues such as H142, H143, and Y306 (in HDAC8), stabilizes the bound inhibitor and mimics the tetrahedral intermediate of the deacetylation reaction. nih.govacs.orgnih.gov

Mutational studies on HDAC1 have also highlighted the importance of conserved active site residues for enzymatic activity and binding to Trapoxin-based affinity matrices. pnas.org This underscores the critical role of the precise geometry and chemical environment of the HDAC active site in mediating the potent inhibitory interaction with Trapoxin.

Impact on Chromatin Dynamics and Gene Expression Regulation

Inhibition of HDACs by Trapoxin leads to significant alterations in chromatin structure and gene expression patterns. researchgate.netillinois.eduresearchgate.netmedkoo.comchemrxiv.orgnih.gov

Induction of Histone Hyperacetylation States

A primary consequence of Trapoxin-mediated HDAC inhibition is the accumulation of acetyl groups on the lysine (B10760008) residues of core histones. sigmaaldrich.comresearchgate.netnih.govnih.govmedkoo.comchemrxiv.orgresearchgate.net This leads to a state of histone hyperacetylation across the genome. sigmaaldrich.comresearchgate.netnih.govresearchgate.netmedkoo.com Histone acetylation neutralizes the positive charge of lysine residues, reducing the interaction between histones and DNA. mdpi.comillinois.eduimrpress.com This loosening of chromatin structure is generally associated with a more open and transcriptionally active state. mdpi.comillinois.eduimrpress.com Trapoxin has been shown to induce hyperacetylation of histone H3 at low nanomolar concentrations. sigmaaldrich.com

Transcriptional Activation of Specific Gene Sets and Epigenetic Reprogramming

The induction of histone hyperacetylation by Trapoxin leads to changes in the expression of specific genes. illinois.edunih.govresearchgate.netmedkoo.comchemrxiv.orgnih.gov While histone hyperacetylation is broadly associated with transcriptional activation, Trapoxin does not cause a global increase in gene expression. Instead, it affects the transcription of a specific subset of cellular genes. nih.govresearchgate.netcapes.gov.br Studies using differential display have shown that treatment with Trapoxin (or Trichostatin A, another HDAC inhibitor) alters the expression of approximately 2% of cellular genes examined. nih.govresearchgate.netcapes.gov.br

This selective modulation of gene expression can contribute to epigenetic reprogramming. illinois.edunih.govresearchgate.netmedkoo.comchemrxiv.orgnih.gov For example, Trapoxin has been shown to induce the transcriptional activation of HIV-1 gene expression in latently infected cell lines, correlating with the level of histone acetylation and leading to increased virus production. nih.govresearchgate.netcapes.gov.brnih.gov Conversely, Trapoxin can also cause a rapid decrease in the expression of certain genes, such as c-myc. nih.govresearchgate.netcapes.gov.br These changes in gene expression, mediated through altered histone acetylation, highlight Trapoxin's role as a tool for probing the link between chromatin structure and transcriptional regulation and its potential implications in epigenetic reprogramming processes. illinois.edunih.govresearchgate.netmedkoo.comchemrxiv.orgnih.govdoi.orgembopress.orgmdpi.com

Modulation of Non-Histone Protein Acetylation and Cellular Processes

Beyond its well-established role in deacetylating histones, Trapoxin also targets and modulates the acetylation of a growing number of non-histone proteins. nih.govnih.gov This broader impact on the cellular acetylome allows Trapoxin to influence a wide array of cellular functions, including metabolism, signal transduction, protein stability, and interactions. nih.govfrontierspartnerships.org The deacetylation of specific non-histone substrates by HDACs, inhibited by Trapoxin, can alter their activity, localization, or interaction with other molecules, leading to downstream physiological consequences. nih.govnih.gov

Deacetylation of Specific Non-Histone Substrates (e.g., SHMT2) and its Physiological Consequences

One identified non-histone target of HDACs, which can be indirectly affected by Trapoxin's inhibitory action, is serine hydroxymethyltransferase 2 (SHMT2). SHMT2 is a mitochondrial enzyme involved in one-carbon metabolism. acs.org Research has shown that HDAC11, a specific HDAC isoform, possesses defatty-acylase activity and can defatty-acylate SHMT2. acs.org This defatty acylation of SHMT2 by HDAC11 has been linked to increased type I interferon signaling. acs.org While Trapoxin is known primarily as a class I HDAC inhibitor, analogues of Trapoxin have been developed that exhibit selectivity for HDAC11. acs.org Inhibition of HDAC11 by these analogues leads to the inhibition of SHMT2 defatty acylation, impacting downstream pathways like type I interferon signaling. acs.org This highlights how Trapoxin's influence, potentially through its effects on different HDAC isoforms or via complex cellular networks, can extend to the regulation of metabolic enzymes and immune responses through the modulation of non-histone protein modification.

Regulation of Protein Levels and Signaling Pathways (e.g., YAP1 protein regulation)

Modulation of non-histone protein acetylation by HDAC inhibitors like Trapoxin can also impact protein stability and influence crucial signaling pathways. The Yes-associated protein 1 (YAP1) is a transcriptional regulator involved in the Hippo signaling pathway, which plays a critical role in organ size control, tissue regeneration, and cancer development. yeastgenome.orgnih.gov Studies using a Trapoxin A analogue selective for HDAC11 demonstrated that inhibition of HDAC11 led to a significant reduction in YAP1 protein levels in cancer cells. nih.gov This downregulation of YAP1 protein subsequently resulted in a decrease in the mRNA levels of YAP1 target genes, such as CTGF and CYR61. nih.gov Further experiments confirmed that this effect on YAP1 levels was dependent on HDAC11 inhibition. nih.gov This suggests that Trapoxin, or its analogues, can influence the Hippo-YAP signaling pathway by modulating the deacetylation status of proteins involved in this cascade, ultimately affecting the expression of genes that regulate cell proliferation and survival. nih.gov

Exploration of Other Identified Non-Histone Targets and Their Functional Relevance

Beyond SHMT2 and YAP1, a wide range of non-histone proteins are subject to acetylation and deacetylation, making them potential targets influenced by Trapoxin's HDAC inhibitory activity. nih.govnih.gov Proteomic studies have identified numerous acetylated non-histone proteins involved in diverse cellular processes, including cell cycle regulation, DNA repair, apoptosis, proliferation, differentiation, signal transduction, and metabolism. nih.govnih.gov Deacetylation of these proteins by HDACs can affect their stability, DNA binding capacity, or enzymatic activity. nih.gov While specific direct non-histone targets of Trapoxin beyond those related to HDAC11 modulation require further comprehensive investigation, the broad-spectrum inhibition of certain HDAC classes by Trapoxin implies a wider impact on the acetylation landscape of non-histone proteins. nih.govpnas.org For instance, given the involvement of HDACs in regulating proteins like p53 (involved in DNA binding and transactivation) and HSP90 (affecting the stability of client proteins like ErbB2), it is plausible that Trapoxin's action could indirectly influence the acetylation status and function of such critical cellular regulators. tandfonline.com The functional relevance of these potential interactions underscores the complexity of Trapoxin's molecular mechanisms, extending far beyond histone modification.

Comparative Mechanistic Analysis with Other Classes of Histone Deacetylase Inhibitors (HDACIs)

Trapoxin belongs to the class of cyclic tetrapeptide HDAC inhibitors and exhibits distinct mechanistic features when compared to other classes of HDACIs, such as hydroxamic acids, benzamides, and short-chain fatty acids. tandfonline.commdpi.com These distinctions lie in their selectivity profiles across different HDAC classes and subtypes, as well as their mechanisms of enzyme inhibition. nih.govresearchgate.nettandfonline.comnih.gov

Differential Selectivity Profiles Across HDAC Classes and Subtypes

HDACs are categorized into four classes (I, II, III, and IV) based on their homology to yeast deacetylases. nih.govmdpi.com Trapoxin is primarily known as a potent inhibitor of class I HDACs, particularly HDAC1. nih.govpnas.orgresearchgate.net However, its inhibitory activity can extend to other classes, although often with lower potency or different kinetic profiles. nih.govpnas.orgresearchgate.net For example, while Trapoxin strongly inhibits HDAC1, HDAC6 (a class IIb HDAC) has shown resistance to Trapoxin in some studies. pnas.orgresearchgate.net This contrasts with inhibitors like Trichostatin A (TSA), a hydroxamic acid, which generally inhibits both class I and class II HDACs to a similar extent. pnas.orgresearchgate.nettandfonline.com The differential selectivity of Trapoxin, particularly its potent inhibition of class I HDACs and varied effects on class II HDACs like HDAC6, highlights its unique profile compared to pan- or other class-selective inhibitors. pnas.orgresearchgate.net Recent research with Trapoxin analogues has also demonstrated the possibility of achieving selectivity for specific isoforms like HDAC11, further emphasizing the potential for designing inhibitors with tailored specificity based on the Trapoxin scaffold. acs.orgnih.gov

Mechanistic Distinctions in Enzyme Inhibition (e.g., irreversible binding vs. reversible chelation)

A key mechanistic distinction of Trapoxin compared to many other HDACIs lies in its mode of binding to the enzyme. Trapoxin is often described as an essentially irreversible inhibitor of class I HDACs. nih.govpnas.orgtandfonline.com This irreversible or tight-binding behavior is attributed to the presence of an epoxyketone moiety in its structure, which is thought to interact with the zinc ion in the active site and potentially an adjacent residue. nih.govpnas.orgtandfonline.com While early hypotheses suggested covalent alkylation of the enzyme by the epoxide, crystal structure analysis of the HDAC8-Trapoxin A complex revealed that the epoxyketone undergoes nucleophilic attack by zinc-bound water, forming a stable tetrahedral gem-diolate that mimics the catalytic transition state, resulting in a very tight, essentially irreversible noncovalent complex. nih.gov In contrast, many other prevalent HDACIs, such as hydroxamic acids like TSA and SAHA, function as reversible inhibitors. pnas.orgtandfonline.comnih.gov These inhibitors typically chelate the catalytic zinc ion in the active site through their hydroxamic acid group, blocking substrate access but allowing for reversible dissociation. pnas.orgtandfonline.com This difference in binding kinetics – essentially irreversible/tight binding for Trapoxin versus reversible chelation for hydroxamic acids – has implications for the duration of enzyme inhibition and downstream cellular effects. pnas.orgnih.gov

Ecological and Broader Biological Significance of Trapoxin in Natural Systems

Role in Fungal Pathogenesis and Host-Pathogen Molecular Interactions

Fungal secondary metabolites are known to be important for the colonization of specific ecological niches, including roles in pathogenesis researchgate.net. Pathogenic fungi can produce secondary metabolites that are toxic to hosts, facilitating infection by altering host cell structure or function researchgate.net. Trapoxin, as a fungal metabolite and an HDAC inhibitor, could potentially influence host-pathogen interactions at a molecular level.

Histone deacetylases are enzymes that regulate gene expression by modifying chromatin structure mdpi.comnih.gov. In the context of host-pathogen interactions, epigenetic modifications, such as acetylation regulated by HDACs, are recognized as important and rapid responses to stress frontiersin.org. Fungal pathogens adapt to host microenvironments, and their ability to maintain homeostasis and modify host responses is critical for successful infection frontiersin.org. While research often focuses on the role of HDAC inhibitors in mammalian systems nih.govacs.org, the enzymatic activity of HDACs is also present in other organisms, including plants and other fungi.

The precise role of Trapoxin in the pathogenesis of its producing fungi or in interactions with their specific hosts requires further detailed investigation. However, given its potent HDAC inhibitory activity, it is plausible that Trapoxin could modulate the epigenetic landscape of host organisms or competing microbes, thereby influencing the outcome of these interactions. Studies on other fungal metabolites, such as HC-toxin (also an HDAC inhibitor), have demonstrated roles in host/pathogen interactions zenodo.orgpnas.org.

Broader Ecological Implications as a Microbial Secondary Metabolite

Microbial secondary metabolites are produced by various microorganisms, including fungi, and are closely related to their ecology mdpi.com. These molecules can serve multiple functions in the environment, such as promoting defense against competitors or pathogens, increasing adaptability to adverse environmental conditions, modulating interactions and symbiosis with other organisms, and inducing signaling and communication within ecosystems mdpi.com.

Trapoxin, as a secondary metabolite produced by fungi, likely contributes to the ecological fitness of the producing organism. Its HDAC inhibitory activity could provide a competitive advantage by inhibiting the growth or defense mechanisms of other microbes or organisms in the same niche. Secondary metabolites can act as chemical signals for communication or to inhibit the growth of competitors nih.gov. The evolution of secondary metabolite biosynthesis in microorganisms is often linked to their exposure to complex ecosystems, where these molecules enhance their survival rate mdpi.comnih.gov.

The production of Trapoxin by Helicoma ambiens suggests a role for this compound in the ecological interactions of this specific fungus. Further research is needed to fully elucidate the specific environmental triggers for Trapoxin production and its effects on the microbial community and other organisms within the fungus's habitat.

Interspecies Chemical Ecology and Allelopathic Interactions

Interspecies chemical ecology involves the study of chemically mediated interactions between organisms. Allelopathy is a specific type of chemical interaction where organisms produce and release chemicals (allelochemicals) that influence the growth, survival, and reproduction of other organisms mdpi.comresearchgate.net. While the term "allelopathy" is often associated with plant-plant interactions, the concept extends to interactions between microbes and other organisms, including fungi nih.govpensoft.netisws.org.in.

As a potent bioactive compound, Trapoxin has the potential to act as an allelochemical. Its inhibitory effect on HDACs, a fundamental biological target, could disrupt critical cellular processes in competing organisms. This disruption could manifest as inhibited growth, altered development, or weakened defense mechanisms, providing the Trapoxin-producing fungus with a competitive edge in its environment.

Studies on other microbial metabolites have demonstrated their roles in mediating antagonistic interactions, such as competition wikipedia.orgnih.gov. The effectiveness of allelochemicals can vary depending on the interacting species and environmental conditions isws.org.inbuffalostate.edu. The bioavailability and stability of compounds like Trapoxin in the soil or other natural substrates would significantly influence their allelopathic potential isws.org.in.

Further research is required to directly assess the allelopathic effects of Trapoxin on specific organisms within the ecological niche of Helicoma ambiens. Identifying the target organisms and the specific mechanisms of inhibition in a natural context would provide valuable insights into the ecological role of this potent secondary metabolite.

Advanced Analytical and Methodological Approaches in Trapoxin Research

Quantitative Bioanalytical Techniques for Trapoxin and its Metabolites in Biological Matrices

Accurate quantification of Trapoxin and its potential metabolites in biological samples is essential for understanding its pharmacokinetics and pharmacodynamics. Biological matrices such as cell lysates, tissue extracts, and biofluids present complex environments that require sensitive and selective analytical methods. rsc.orgchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a fundamental technique used in Trapoxin research for assessing the purity of synthesized or isolated Trapoxin and for its quantification in various samples. sigmaaldrich.comscientificlabs.comnih.govacs.org The separation power of HPLC allows for the resolution of Trapoxin from impurities or other components in a mixture. For instance, analytical HPLC has been used to analyze Trapoxin A and its analogues. nih.govacs.org Typical setups involve a reversed-phase column, such as a Chromolith HighResolution RP-18 column. nih.govacs.org Mobile phases often consist of a gradient system, for example, mixtures of water and acetonitrile, both containing a small percentage of trifluoroacetic acid (TFA) as a mobile phase additive. nih.govacs.org Detection is commonly performed using UV-Vis detectors, although coupling with mass spectrometry provides higher specificity. HPLC is also used in enzymatic assays to analyze reaction products. nih.gov

An example of an HPLC method for analyzing Trapoxin A analogues involves a gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile) at a flow rate of 1 mL/min. nih.govacs.org The gradient profile might start with 0% B, increasing to 60% B, then to 100% B, followed by a return to 0% B over a defined time frame. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

LC-MS/MS is a powerful technique for the identification and quantification of Trapoxin and its metabolites, particularly at low concentrations in complex biological matrices. rsc.orgchromatographyonline.comveedalifesciences.com The combination of chromatographic separation by LC with the sensitive and selective detection capabilities of tandem mass spectrometry (MS/MS) allows for accurate analysis even in the presence of interfering substances. chromatographyonline.comveedalifesciences.com LC-MS/MS is widely used for small molecule bioanalysis and offers advantages such as high selectivity and the ability to quantify homologous compounds. veedalifesciences.com This technique is crucial for metabolomics studies, enabling the quantification of metabolites in biological samples. chromatographytoday.comnih.gov The process typically involves sample preparation to extract and clean up the analyte from the biological matrix, followed by LC separation and subsequent MS/MS analysis, where the compound is fragmented and detected based on its unique mass-to-charge ratio and fragmentation pattern. rsc.orgchromatographyonline.com

LC-MS analysis has been used to confirm the presence of intact Trapoxin A in studies investigating its interaction with HDAC8. nih.gov

Enzymatic Assays for Histone Deacetylase Activity Evaluation

Enzymatic assays are fundamental for evaluating the potency and selectivity of Trapoxin as an inhibitor of histone deacetylases. These assays measure the ability of HDAC enzymes to remove acetyl groups from a substrate and how Trapoxin affects this activity. pnas.orgnih.govacs.orgnih.gov

In Vitro Enzyme Kinetic Studies for Inhibitor Characterization

In vitro enzyme kinetic studies are performed using purified or recombinant HDAC enzymes and a defined substrate to characterize the inhibitory mechanism and potency of Trapoxin. nih.govacs.orgenzymes.me.uk These studies can determine key parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. nih.govacs.orgenzymes.me.uk Trapoxin A has been shown to inhibit HDACs at low nanomolar concentrations in enzymatic assays. nih.govacs.orgresearchgate.netgwu.edu For example, Trapoxin A has an reported IC50 of 94.4 ± 22.4 nM against HDAC11, while an analogue, TD034, showed significantly higher potency with an IC50 of 5.1 ± 1.1 nM against the same enzyme. nih.govacs.org

Enzyme kinetic studies can also reveal the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the reversibility of the inhibitor binding. nih.govacs.orgenzymes.me.ukbiorxiv.org Studies have investigated whether Trapoxin A is a covalent or tight-binding reversible inhibitor, with findings suggesting it can act as an exceptionally tight-binding noncovalent inhibitor of HDAC8. nih.govacs.orgacs.org

Example Data: IC50 Values for Trapoxin A and TD034 against HDAC11

| Compound | HDAC11 IC50 (nM) |

| Trapoxin A | 94.4 ± 22.4 |

| TD034 | 5.1 ± 1.1 |

This table is intended to be presented as an interactive data table.

Cell-Based Assays for Intracellular Target Engagement and Functional Readouts

Cell-based assays are used to evaluate the activity of Trapoxin in a more physiologically relevant context, assessing its ability to penetrate cell membranes, inhibit intracellular HDACs, and induce downstream cellular effects. nih.govacs.orgnih.govresearchgate.netwindows.net These assays can measure changes in histone acetylation levels using techniques like Western blotting. nih.govacs.org Trapoxin is known to induce the accumulation of hyperacetylated core histones in mammalian cell lines. scientificlabs.compnas.org Cell-based assays can also assess functional readouts such as cell cycle arrest or differentiation, which are known effects of HDAC inhibition. pnas.org While Trapoxin A analogues may show nanomolar potency in enzymatic assays, higher concentrations might be needed to achieve inhibition in cell-based assays, possibly due to factors like membrane permeability. nih.govacs.org For instance, the Trapoxin A analogue TD034 is active at low micromolar concentrations in cells. nih.govacs.orgresearchgate.netgwu.edu

Cell-based target engagement assays, such as CETSA (Cellular Thermal Shift Assay) or NanoBRET, can directly assess the binding of Trapoxin to its target HDACs within living cells. nih.gov

Structural Biology Techniques for Macromolecular Complex Analysis

Structural biology techniques, particularly X-ray crystallography, are invaluable for determining the three-dimensional structure of HDAC enzymes in complex with Trapoxin. nih.govacs.orgrcsb.org These structures provide detailed insights into the binding mode of Trapoxin, the specific interactions between the inhibitor and amino acid residues in the active site, and the conformational changes that may occur upon binding. nih.govacs.org This information is critical for understanding the mechanism of inhibition and for the rational design of new, more potent, or selective inhibitors.

The crystal structure of the human HDAC8–Trapoxin A complex has been determined at a high resolution of 1.24 Å. nih.govacs.orgrcsb.org This structure revealed that the ketone moiety of Trapoxin A's L-Aoe side chain undergoes nucleophilic attack, forming a zinc-bound tetrahedral gem-diolate within the HDAC8 active site. nih.govacs.orgrcsb.org This gem-diolate mimics the tetrahedral intermediate of the natural deacetylation reaction. nih.govacs.org The structure also confirmed that the epoxide moiety of Trapoxin A remains intact in the complex with HDAC8, supporting a noncovalent binding mode for this specific interaction. nih.govacs.org The atomic coordinates and crystallographic structure factors for the HDAC8-Trapoxin A complex are available in the Protein Data Bank (PDB) under accession code 5VI6. acs.orgrcsb.org

Structural studies comparing Trapoxin A complexes with different HDAC isoforms, such as the comparison of the HDAC8–Trapoxin A complex with the HDAC6-HC toxin complex, can provide insights into the basis for isoform selectivity. nih.govacs.org While crystal structures are available for Trapoxin A bound to some HDACs like HDAC8, a reported crystal structure for HDAC11, a target for some Trapoxin analogues, is not yet available, although optimized AlphaFold models are being used for structural studies in this case. researchgate.net

Protein Crystallography of Trapoxin-HDAC Complexes for Atomic-Level Insights

Protein crystallography has been instrumental in providing atomic-level insights into the interaction between Trapoxin A and class I HDACs, particularly HDAC8. The crystal structure of the HDAC8–Trapoxin A complex has been determined at a high resolution of 1.24 Å. nih.govresearchgate.netwikipedia.org This detailed structural information reveals the specific binding mode of Trapoxin A to the enzyme's active site.

Trapoxin A functions as an essentially irreversible inhibitor of class I HDACs. nih.govresearchgate.net Its inhibitory warhead is the α,β-epoxyketone side-chain of (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (L-Aoe), which mimics the side-chain of the natural HDAC substrate, acetyl-L-lysine. nih.govresearchgate.net The crystal structure demonstrates that the ketone moiety of L-Aoe undergoes nucleophilic attack within the active site, leading to the formation of a zinc-bound tetrahedral gem-diolate. nih.govresearchgate.net This gem-diolate intermediate effectively mimics the tetrahedral intermediate and flanking transition states that occur during the normal catalytic deacetylation process. nih.govresearchgate.net

Structural comparisons of the HDAC8–Trapoxin A complex with other HDAC-inhibitor complexes, such as the HDAC6-HC toxin complex, offer valuable insights into the differential inhibitory potency of L-Aoe-containing natural products against various class I and class II HDACs. nih.govresearchgate.net The atomic coordinates and crystallographic structure factors for the HDAC8-Trapoxin A complex have been deposited in the Protein Data Bank (PDB) with accession code 5VI6. wikipedia.org

Systems Biology and Omics Approaches in Understanding Trapoxin's Biological Impact

Systems biology and omics approaches are increasingly applied to understand the complex biological impact of toxins and HDAC inhibitors like Trapoxin. guidetopharmacology.orgwikipedia.orgresearchgate.net These methods allow for the simultaneous analysis of large collections of biological molecules, providing a holistic view of cellular responses to Trapoxin. guidetopharmacology.org Integrating different omics data types, such as transcriptomics and proteomics, is crucial for gaining a comprehensive understanding of the interactions and mechanisms involved. wikipedia.org

Trapoxin A is known to be an irreversible inhibitor of HDAC1 and HDAC4, in addition to its effects on HDAC8. wikipedia.org The epoxyketone functional group of Trapoxin is capable of alkylation, which can lead to covalent binding with the HDAC target. wikipedia.org However, studies on the HDAC8-Trapoxin A complex suggest an essentially irreversible noncovalent binding through the formation of a stable gem-diolate. nih.govresearchgate.net The application of systems biology in this context helps to elucidate the broader cellular consequences of inhibiting multiple HDAC isoforms and the interplay between HDAC inhibition and cellular processes, including metabolism. wikipedia.orgresearchgate.net

Proteomics for Global Protein Acetylation Profiling and Substrate Identification

Proteomics plays a significant role in Trapoxin research by enabling the global profiling of protein acetylation and the identification of specific HDAC substrates. High-throughput proteomic studies have revealed extensive protein acetylation beyond histones, highlighting the diverse roles of this post-translational modification in various cellular processes. mrc.ac.ukresearchgate.net

Proteomic profiling can determine the specificity of an HDAC inhibitor at a high resolution, sometimes down to individual residues. mrc.ac.uk Chemoproteomic profiling, which may involve using immobilized HDAC inhibitors like Trapoxin A linked to a solid matrix, allows for the identification of specific HDAC targets and associated protein complexes within cell extracts. mrc.ac.uk This approach was successfully used to identify human HDAC1 using a Trapoxin-linked agarose (B213101) matrix. mrc.ac.uk

Mass spectrometry is a key technology in acetylated proteomics for identifying acetylation sites and quantifying changes in acetylation levels in response to HDAC inhibitors such as Trapoxin. researchgate.net Furthermore, proteomics-based substrate trapping strategies are employed to identify novel substrates for specific HDAC isoforms, including those inhibited by Trapoxin or its analogues, such as HDAC1 and HDAC11. tandfonline.com These methods contribute to a more complete understanding of the cellular functions regulated by specific HDACs and how their inhibition by compounds like Trapoxin impacts these pathways. For instance, proteomics-based approaches have been used to identify potential HDAC11 substrates like SHMT2, BRAF, and CALU. tandfonline.com

Transcriptomics (e.g., RNA-seq) for Analysis of Gene Expression Alterations

Transcriptomics, particularly RNA sequencing (RNA-seq), is a powerful tool for analyzing alterations in gene expression profiles induced by HDAC inhibitors like Trapoxin. wikipedia.orgnih.govinvivochem.cngoogle.comwikipedia.org By quantifying the levels of mRNA and other RNA transcripts, transcriptomics provides insights into how Trapoxin-mediated HDAC inhibition affects the transcriptional regulation of genes. wikipedia.org

HDACs are known to influence gene expression by regulating chromatin structure and the acetylation status of histones and non-histone proteins. wikipedia.orgtandfonline.com Inhibition of HDAC activity by Trapoxin can lead to increased histone acetylation, which is generally associated with altered gene expression patterns. nih.gov Transcriptomic studies can identify the specific genes and pathways whose expression is upregulated or downregulated in response to Trapoxin treatment. invivochem.cnwikipedia.org

RNA-seq allows for a comprehensive analysis of the transcriptome, including the identification of differentially expressed genes, analysis of alternative splicing patterns, and characterization of non-coding RNA expression changes. wikipedia.org This provides a global view of the transcriptional impact of Trapoxin, helping to link its molecular activity on HDACs to broader cellular and physiological effects. wikipedia.org

Future Directions and Unexplored Research Avenues for Trapoxin

Comprehensive Elucidation of Remaining Biosynthetic Pathway Steps and Regulatory Networks

While Trapoxin is known to be a fungal metabolite, the complete biosynthetic pathway and the regulatory networks governing its production are not yet fully elucidated. nih.gov Further research is needed to identify all the enzymes and genetic elements involved in the biosynthesis of Trapoxin. Understanding these steps could potentially enable the manipulation of fungal cultures or the development of synthetic biology approaches for more efficient and controlled production of Trapoxin and its analogues. Investigating the environmental or cellular signals that trigger or modulate Trapoxin biosynthesis could also provide insights into its natural role and potential applications.

Discovery and Design of Novel Trapoxin Analogues with Enhanced Isoform Selectivity or Specificity

Trapoxin is known to be a potent inhibitor of Class I and Class IIa HDACs, with lower activity against Class IIb HDACs. nih.gov However, achieving greater selectivity for specific HDAC isoforms remains a critical goal in developing targeted therapies with reduced off-target effects. mdpi.comtandfonline.comnih.gov Future research should focus on the rational design and synthesis of novel Trapoxin analogues. This could involve modifying the cyclic peptide structure, the α-keto epoxide moiety, or other functional groups to improve binding affinity and selectivity for particular HDAC isoforms, such as HDAC11, for which Trapoxin A analogues have shown promise. researchgate.netacs.orgnih.gov Computational methods, such as molecular docking and dynamics simulations, can play a significant role in predicting the binding modes and affinities of potential analogues, guiding synthetic efforts. mdpi.com

Table 1: Examples of HDAC Inhibitor Selectivity Profiles (Illustrative, based on available data for various inhibitors)

| Inhibitor | HDAC1 (IC₅₀) | HDAC2 (IC₅₀) | HDAC3 (IC₅₀) | HDAC6 (IC₅₀) | HDAC8 (IC₅₀) | HDAC11 (IC₅₀) |

| Trapoxin A | Potent | Potent | Potent | Low Activity | Not specified | Potent acs.org |

| Psammaplin A | 0.001 µM nih.gov | 0.006 µM nih.gov | 0.009 µM nih.gov | 0.36 µM nih.gov | 1.3 µM nih.gov | Not specified |

| SAHA | Potent | Potent | Potent | Potent | Potent | Not specified |

| TD034 | Not specified | Not specified | Not specified | Not specified | Not specified | 5.1 nM researchgate.net |

Note: IC₅₀ values are illustrative and can vary depending on the experimental conditions and specific assay used. "Potent" indicates activity typically in the nanomolar to low micromolar range.

Deeper Mechanistic Insights into Potential Non-HDAC Targets or Subtle Off-Target Effects

While Trapoxin is primarily known as an HDAC inhibitor, further investigation into potential non-HDAC targets and subtle off-target effects is warranted. nih.gov Some studies on HDAC inhibitors have revealed binding to other proteins, such as MBLAC2, which has acyl-CoA hydrolase activity. tum.de Although Trapoxin's mechanism is largely attributed to HDAC inhibition, exploring interactions with other cellular proteins could uncover additional biological activities or contribute to observed phenotypic effects. pnas.org Advanced proteomic approaches could be employed to identify proteins that interact with Trapoxin, providing a more complete picture of its cellular targets beyond the canonical HDAC family.

Development of Advanced Analytical Tools for High-Throughput and In Situ Quantification of Trapoxin

Accurate and efficient quantification of Trapoxin in various biological matrices and cellular compartments is crucial for pharmacokinetic, pharmacodynamic, and mechanistic studies. Current analytical methods may have limitations in terms of throughput, sensitivity, or ability to measure localized concentrations. nih.gov The development of advanced analytical tools, such as high-throughput mass spectrometry-based techniques or in situ imaging methods, could significantly accelerate research on Trapoxin. nih.govsciex.comsciex.comtetrascience.com These tools would enable the rapid analysis of large numbers of samples, provide spatial information on Trapoxin distribution within cells or tissues, and facilitate the study of its metabolism and interactions with targets in a more dynamic and comprehensive manner. nih.gov

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Tropoxin’s structural identity, and how should they be prioritized in experimental workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) and X-ray crystallography are critical for resolving stereochemistry and bond connectivity. Prioritize NMR for solution-state analysis and X-ray for solid-state confirmation, ensuring purity (>95% by HPLC) to avoid spectral interference . For novel derivatives, combine these with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

Q. How can researchers validate the purity of this compound samples across different synthetic batches?

- Methodological Answer : Use orthogonal methods:

- HPLC/GC : Quantify impurities using a validated gradient method (e.g., C18 column, acetonitrile/water mobile phase).

- Elemental Analysis : Confirm stoichiometric consistency (C, H, N content within ±0.4% of theoretical values).

- Thermogravimetric Analysis (TGA) : Detect residual solvents or moisture. Document batch-specific anomalies in supplementary files .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics) over cell viability screens to reduce false positives. Use positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to establish dose-response curves. Include solvent-only controls to rule out vehicle interference .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s mechanism of action across studies?

- Methodological Answer : Apply a triangulation approach :

- Comparative Binding Assays : Use surface plasmon resonance (SPR) vs. isothermal titration calorimetry (ITC) to validate affinity measurements.

- Genetic Knockdown Models : Confirm target specificity in CRISPR/Cas9-modified cell lines.

- Meta-Analysis : Systematically review conflicting studies to identify variables (e.g., assay pH, temperature) causing discrepancies .

- Contradiction Analysis Table :

Q. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce first-pass metabolism.

- Microencapsulation : Use PLGA nanoparticles to prolong half-life. Validate stability via LC-MS/MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

- Data Table : Stability of this compound Analogs

| Analog | Half-life (pH 7.4) | Bioavailability (%) |

|---|---|---|

| Parent | 2.1 h | 12 |

| Prodrug A | 6.8 h | 34 |

Q. How can computational modeling improve the prediction of this compound’s off-target interactions?

- Methodological Answer : Combine:

- Molecular Dynamics (MD) Simulations : Simulate binding pocket flexibility (≥100 ns trajectories).

- Pharmacophore Screening : Use Schrödinger’s Phase to identify unintended targets. Validate predictions with kinase profiling panels (e.g., Eurofins KinaseScan) .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are applicable to formulating hypothesis-driven studies on this compound?

- Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigorous question design. For example:

- Novelty : Investigate this compound’s dual inhibition of COX-2 and 5-LOX, a pathway underexplored in inflammation studies.

- Feasibility : Assess synthetic scalability of lead analogs before in vivo testing .

Q. How should researchers address ethical considerations in this compound’s preclinical testing?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:

- Sample Size Justification : Use power analysis (α = 0.05, β = 0.2) to minimize animal use.

- Data Transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.